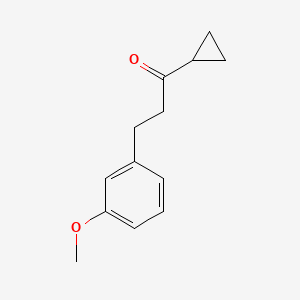

Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone

Description

Properties

IUPAC Name |

1-cyclopropyl-3-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-15-12-4-2-3-10(9-12)5-8-13(14)11-6-7-11/h2-4,9,11H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHFTYDJDYORSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20518071 | |

| Record name | 1-Cyclopropyl-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344334-33-4 | |

| Record name | 1-Cyclopropyl-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Deep Dive: Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone

[1]

Chemical Identity & CAS Registry

This compound is a structural hybrid combining a cyclopropyl ketone motif with a phenethyl side chain.[2] It serves as a critical building block for "homo-chalcone" derivatives and reduced scaffolds found in drug discovery programs for circadian rhythm regulation and depression.

Core Identifiers

| Parameter | Detail |

| Chemical Name | This compound |

| CAS Registry Number | 1094456-41-3 |

| IUPAC Name | 1-cyclopropyl-3-(3-methoxyphenyl)propan-1-one |

| Molecular Formula | C₁₃H₁₆O₂ |

| Molecular Weight | 204.27 g/mol |

| SMILES | COc1cccc(CCC(=O)C2CC2)c1 |

| Key Functional Groups | Cyclopropyl ring (strained), Ketone (reactive center), Methoxy ether (lipophilic donor) |

Synthetic Methodology

The synthesis of this compound typically follows a Claisen-Schmidt Condensation followed by selective hydrogenation.[1] This route is preferred in industrial settings due to the availability of starting materials (Cyclopropyl methyl ketone and 3-Methoxybenzaldehyde) and the avoidance of expensive organometallic coupling reagents.[1]

Protocol: Two-Stage Synthesis

Stage 1: Aldol Condensation (Chalcone Formation) [1]

-

Reagents: Cyclopropyl methyl ketone (1.0 eq), 3-Methoxybenzaldehyde (1.0 eq), NaOH (1.2 eq), Ethanol/Water.[1][2]

-

Procedure: Dissolve aldehyde in ethanol. Add ketone.[2][3][4][5][6] Slowly add aqueous NaOH at 0–5°C to prevent polymerization.[2] Stir at room temperature for 12–16 hours.

-

Mechanism: Base-catalyzed enolate formation of the ketone attacks the aldehyde carbonyl, followed by dehydration to form the

-unsaturated ketone (enone).[2] -

Intermediate: 1-cyclopropyl-3-(3-methoxyphenyl)prop-2-en-1-one.[1]

Stage 2: Selective Hydrogenation

-

Reagents:

gas (1–3 atm), 10% Pd/C or Raney Nickel, Ethyl Acetate or Methanol. -

Procedure: The enone is dissolved in solvent.[2] Catalyst is added under inert atmosphere.[2] The system is purged with hydrogen.[2] Reaction is monitored by HPLC to ensure reduction of the alkene without reducing the ketone (over-reduction to alcohol) or the cyclopropyl ring (ring opening).[1]

-

Critical Control: Stop reaction immediately upon consumption of starting material to prevent reduction of the carbonyl group.[2]

Reaction Pathway Diagram

Figure 1: Synthetic route via Claisen-Schmidt condensation and catalytic hydrogenation.

Applications in Drug Discovery

This ketone is a strategic intermediate for Melatonin Receptor Agonists (MT1/MT2).[1] The cyclopropyl-ethyl motif mimics the ethyl-amide side chain of melatonin but with increased metabolic stability and lipophilicity.

Pharmacophore Relevance[2][5][9]

-

Bioisosterism: The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups, often improving potency by filling hydrophobic pockets in the receptor.[2]

-

Linker Stability: The ethylene linker (-CH2-CH2-) provides the optimal distance between the aromatic core and the polar head group, essential for binding to the MT1/MT2 receptors.

-

Derivatization: The ketone functionality allows for further transformation into:

Analytical Profiling & Quality Control

Ensuring the purity of CAS 1094456-41-3 is critical, as impurities (e.g., over-reduced alcohol or ring-opened byproducts) can alter downstream biological activity.[2]

Characterization Data

| Method | Expected Signal / Criteria |

| ¹H NMR (CDCl₃) | δ 0.8–1.0 (m, 4H): Cyclopropyl methylene protons.δ 1.9 (m, 1H): Cyclopropyl methine.δ 2.8–3.0 (t, 2H): |

| HPLC Purity | >98.0% (Area %).[1][2] Detect at 210 nm and 254 nm.[2] |

| Mass Spec (ESI) | [M+H]⁺ = 205.12 |

QC Workflow Diagram

Figure 2: Quality control decision tree for intermediate validation.

Handling & Safety

As a ketone intermediate, standard organic laboratory safety protocols apply.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation.

-

Hazards: Likely an irritant (Skin/Eye).[1] The cyclopropyl ring adds strain energy, making the compound potentially reactive under strong acidic conditions (ring opening).[1][2]

-

Disposal: Incineration in a chemical waste facility.[2]

References

-

Parchem Fine & Specialty Chemicals. this compound Product Page. Retrieved from [1][2]

-

ChemSrc. CAS 1094456-41-3 Entry & Physical Properties. Retrieved from [1][2]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Cyclopropyl methyl ketone (Precursor). Retrieved from [1][2]

Sources

- 1. CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O | C15H19F2NO4 | CID 103841364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]

- 3. 1-(3-methoxyphenyl)propan-1-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 1-Cyclopropyl-3-phenylpropan-1-one | C12H14O | CID 24725607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. CAS 16728-03-3: 1-(4-Methoxyphenyl)cyclopropanemethanol [cymitquimica.com]

An In-Depth Technical Guide to Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone

This guide provides a comprehensive technical overview of Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone, a molecule of interest in synthetic and medicinal chemistry. We will delve into its structural representation, plausible synthetic pathways, and the rationale behind these methodologies, offering valuable insights for researchers, scientists, and professionals in drug development.

Molecular Identity and Structural Representation

This compound, systematically named 1-cyclopropyl-3-(3-methoxyphenyl)propan-1-one, is a beta-aryl cyclopropyl ketone. The presence of the cyclopropyl ring, a known bioisostere for various functional groups, and the methoxy-substituted phenyl ring makes it an attractive scaffold for chemical exploration.

SMILES (Simplified Molecular-Input Line-Entry System) String:

The canonical SMILES string for this compound is: COC1=CC(=CC=C1)CCC(=O)C2CC2

This notation provides a linear representation of the molecule's two-dimensional structure, which is invaluable for cheminformatics and database searches.

Table 1: Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C13H16O2 | - |

| Molecular Weight | 204.26 g/mol | - |

| XLogP3 | 2.8 | Predicted |

| Hydrogen Bond Donor Count | 0 | Predicted |

| Hydrogen Bond Acceptor Count | 2 | Predicted |

| Rotatable Bond Count | 4 | Predicted |

Synthetic Strategies and Methodologies

While a specific documented synthesis for 1-cyclopropyl-3-(3-methoxyphenyl)propan-1-one is not extensively reported, its structure suggests two primary and logical synthetic routes. The choice between these methods would depend on the availability of starting materials, desired scale, and laboratory capabilities.

Pathway A: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and robust method for the formation of aryl ketones.[1][2] This approach would involve the acylation of a suitable aromatic precursor with a cyclopropyl-containing acylating agent.

Reaction Principle:

This pathway would likely proceed via the Friedel-Crafts acylation of 3-methoxyphenylethane with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring.

Workflow Diagram:

Caption: Friedel-Crafts Acylation Workflow.

Experimental Protocol (General):

-

Preparation: To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in an inert, anhydrous solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add cyclopropanecarbonyl chloride (1.0 eq.) dropwise.

-

Reaction: After the formation of the acylium ion complex, add 3-methoxyphenylethane (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

-

Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality and Self-Validation: The ketone product is deactivated towards further acylation, preventing polysubstitution, which is a common issue in Friedel-Crafts alkylation. The progress of the reaction can be easily monitored by TLC, and the final product can be characterized by standard spectroscopic methods (NMR, IR, MS) to confirm its structure and purity.

Pathway B: Michael (Conjugate) Addition

An alternative and powerful strategy involves the conjugate addition of an organometallic reagent to an α,β-unsaturated ketone.[3] This method is particularly useful for forming carbon-carbon bonds at the β-position of a carbonyl group.

Reaction Principle:

This route would entail the 1,4-conjugate addition of a 3-methoxyphenyl Grignard reagent (3-methoxyphenylmagnesium bromide) to cyclopropyl vinyl ketone. The presence of a copper(I) salt, such as copper(I) iodide, is often crucial to favor the 1,4-addition over the direct 1,2-addition to the carbonyl group.[4] The reaction forms an enolate intermediate, which is then protonated during the aqueous work-up to yield the desired product.

Workflow Diagram:

Caption: Michael Addition Workflow.

Experimental Protocol (General):

-

Grignard Formation: Prepare the 3-methoxyphenylmagnesium bromide Grignard reagent from 3-bromoanisole and magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Reaction: To a solution of cyclopropyl vinyl ketone (1.0 eq.) in anhydrous THF at a low temperature (e.g., -78 °C), add the prepared Grignard reagent (1.2 eq.) dropwise. The addition of a catalytic amount of copper(I) iodide prior to the Grignard reagent can be beneficial.

-

Monitoring: Stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.

Causality and Self-Validation: The regioselectivity of the Grignard addition (1,4- vs. 1,2-) is a critical parameter. The use of copper catalysts is a well-established method to promote the desired conjugate addition. The successful formation of the product can be confirmed by the disappearance of the vinyl protons and the appearance of a new ethylenic chain in the ¹H NMR spectrum, along with the characteristic signals for the cyclopropyl and 3-methoxyphenyl groups.

Structural Characterization

The definitive identification of this compound would rely on a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Multiplets for the cyclopropyl protons (~0.8-1.2 ppm and ~1.8-2.2 ppm).- Triplets for the two methylene groups of the ethyl chain (~2.8-3.2 ppm).- Aromatic protons of the 3-methoxyphenyl group in the aromatic region (~6.7-7.3 ppm).- A singlet for the methoxy group protons (~3.8 ppm). |

| ¹³C NMR | - Signals for the cyclopropyl carbons (~10-20 ppm).- Signals for the methylene carbons (~30-45 ppm).- Aromatic carbon signals (~110-160 ppm).- A signal for the methoxy carbon (~55 ppm).- A downfield signal for the carbonyl carbon (>200 ppm). |

| IR Spectroscopy | - A strong absorption band for the carbonyl (C=O) stretching vibration (~1685-1705 cm⁻¹).- C-H stretching vibrations for the aromatic and aliphatic protons.- C-O stretching for the methoxy group. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (204.26 g/mol ). |

Significance and Potential Applications in Drug Discovery

The cyclopropyl ketone moiety is a valuable pharmacophore in medicinal chemistry. The incorporation of a cyclopropyl ring can confer several advantageous properties to a drug candidate, including:

-

Enhanced Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to a longer half-life in the body.

-

Improved Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, enhancing its binding affinity to a biological target.

-

Reduced Off-Target Effects: The unique steric and electronic properties of the cyclopropyl group can improve selectivity for the desired target.

Furthermore, β-aryl ketones are found in the core structure of various biologically active compounds. The combination of these two motifs in this compound makes it a promising starting point for the synthesis of novel therapeutic agents targeting a wide range of diseases.

Conclusion

This technical guide has provided a detailed overview of this compound, including its structure, plausible and robust synthetic routes, and its potential significance in the field of drug discovery. The outlined synthetic strategies, based on well-established organic reactions, offer a solid foundation for the preparation of this and related compounds for further investigation. The unique structural features of this molecule warrant its consideration as a valuable building block in the development of new chemical entities with therapeutic potential.

References

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Regioselective Friedel-Crafts acylation with. (n.d.). Retrieved from [Link]

-

How can this reaction happen? I thought Grignard Reagent attacks ketone first? - Reddit. (2024, January 14). Retrieved from [Link]

-

1-Cyclopropyl-3-phenylpropan-1-one | C12H14O | CID 24725607 - PubChem. (n.d.). Retrieved from [Link]

-

7.11: Conjugate Carbonyl Additions - The Michael Reaction - Chemistry LibreTexts. (2023, August 2). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Process Chemistry & Utility of Cyclopropyl 2-(3-methoxyphenyl)ethyl Ketone

This Application Note is structured as a high-level technical guide for process chemists and pharmaceutical researchers. It addresses the synthesis, quality control, and downstream utility of Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone , a critical structural motif in the development of Melatonin Receptor Agonists (MRAs) such as Tasimelteon and Ramelteon.

Introduction & Pharmacophore Significance[1]

This compound represents a "privileged scaffold" in neuropharmacology. It serves as a pivotal intermediate in the synthesis of tricyclic and bicyclic melatonin receptor agonists (MT1/MT2) used to treat circadian rhythm disorders (e.g., Non-24-Hour Sleep-Wake Disorder).

The molecule contains three distinct chemically reactive domains ("warheads") that make it a versatile building block:

-

Cyclopropyl Ketone: A "spring-loaded" electrophile capable of 1,2-addition or homo-Michael addition (ring opening).

-

Ethyl Linker: Provides the precise steric distance required for binding in the MT1/MT2 transmembrane pocket.

-

3-Methoxyphenyl Ring: An electron-rich aromatic system primed for regioselective electrophilic aromatic substitution (EAS) or demethylation-cyclization sequences to form dihydrobenzofuran cores.

Core Application

This intermediate is primarily used in the convergent synthesis of Tasimelteon analogs and metabolic probes. It allows for the late-stage introduction of chirality via asymmetric reduction of the ketone.

Synthetic Pathway & Mechanism

The most robust route to this intermediate avoids the formation of bis-alkylated byproducts common in direct alkylation. We utilize a Weinreb Amide protocol for high fidelity.

Graphviz Diagram: Synthetic Workflow

The following diagram illustrates the convergent synthesis and downstream cyclization potential.

Figure 1: The Weinreb route prevents over-addition of the Grignard reagent, ensuring high purity of the ketone.

Detailed Experimental Protocols

Protocol A: Synthesis via Weinreb Amide

Rationale: Direct reaction of cyclopropyl nitrile with Grignard reagents often yields persistent imine intermediates that are difficult to hydrolyze. The Weinreb amide route guarantees exclusive ketone formation.

Materials:

-

3-(3-Methoxyphenyl)propanoic acid (1.0 eq)

-

N,O-Dimethylhydroxylamine HCl (1.1 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

-

Cyclopropylmagnesium bromide (1.0 M in THF) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Activation: Charge a reactor with 3-(3-methoxyphenyl)propanoic acid and anhydrous DCM (10 vol). Cool to 0°C.

-

Coupling: Add CDI portion-wise over 30 minutes (gas evolution: CO2). Stir for 1 hour at 0°C, then warm to RT for 1 hour to ensure complete acyl imidazole formation.

-

Amide Formation: Add N,O-Dimethylhydroxylamine HCl in one portion. Stir for 4 hours at RT.

-

Workup 1: Quench with 1M HCl. Extract organic layer, wash with sat. NaHCO3 and brine. Dry over MgSO4 and concentrate to yield the Weinreb amide (Oil).

-

Grignard Addition: Dissolve the crude amide in anhydrous THF (5 vol). Cool to -10°C under N2.

-

Reaction: Add Cyclopropylmagnesium bromide dropwise, maintaining internal temperature < 0°C. The chelation of Mg between the carbonyl and methoxy oxygens stabilizes the tetrahedral intermediate, preventing over-addition.

-

Quench: Pour the reaction mixture into cold 1M HCl/Ice mixture. Stir vigorously for 30 mins to hydrolyze the intermediate.

-

Isolation: Extract with MTBE (Methyl tert-butyl ether). Concentrate to afford the title compound.[3]

Expected Yield: 85-92% Appearance: Pale yellow oil.

Protocol B: Asymmetric Reduction (Downstream Application)

Rationale: The ketone is pro-chiral. Creating the (S)- or (R)-alcohol is essential for binding affinity in melatonin receptors.

-

Catalyst Prep: In a dry flask, dissolve (R)-Me-CBS catalyst (0.1 eq) in THF.

-

Reduction: Add BH3·THF (0.6 eq) at -20°C.

-

Addition: Slowly add the ketone (from Protocol A) in THF over 1 hour.

-

Quench: Methanol (careful addition).

-

Result: Enantiomeric Excess (ee) typically >94%.

Analytical Quality Control (QC)

Reliable detection of impurities (specifically the des-cyclopropyl analogs) is critical.

HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 280 nm (targeting the anisole chromophore) |

| Retention Time | ~8.4 min (Title Compound) |

NMR Diagnostic Signals (400 MHz, CDCl3)

-

Cyclopropyl Ring: Distinct multiplets at δ 0.8–1.1 ppm (4H) and δ 1.9 ppm (1H, methine adjacent to carbonyl).

-

Linker: Triplet at δ 2.9 ppm (benzylic CH2) and δ 2.8 ppm (alpha-keto CH2).

-

Methoxy: Singlet at δ 3.80 ppm .

-

Aromatic: Multiplets at δ 6.7–7.2 ppm (characteristic 1,3-substitution pattern).

Safety & Handling Guidelines

Hazard Class: Irritant / Potential Sensitizer.

-

Reactivity Warning: Cyclopropyl ketones are prone to ring-opening in the presence of strong Lewis acids (e.g., AlCl3, TiCl4). Avoid contact with metal halides unless intended for reaction.

-

Homo-Michael Addition: Nucleophiles (thiols, amines) can attack the cyclopropane ring in a 1,5-manner under acidic conditions. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Peroxide Formation: The benzylic position and ether linkage make the molecule susceptible to auto-oxidation over long periods. Test for peroxides before distillation.

QC Workflow Diagram

Figure 2: Logical flow for purification and release testing.

References

-

Vanda Pharmaceuticals Inc. (2010). Process for the preparation of (1R,2R)-N-[2-(2,3-dihydrobenzofuran-4-yl)cyclopropyl]methylpropanamide. U.S. Patent 7,754,902.[1]

-

Vachharajani, N. N., et al. (2003). Preclinical pharmacokinetics and metabolism of BMS-214778, a novel melatonin receptor agonist. Journal of Pharmaceutical Sciences, 92(4), 760-772.[1]

-

Yous, S., et al. (1992). Novel naphthalenic ligands with high affinity for the melatonin receptor. Journal of Medicinal Chemistry, 35(8), 1484-1486.

-

Rivara, S., et al. (2007). Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders. Current Topics in Medicinal Chemistry, 7(2), 261-273.

Sources

Application Note: Chemoselective & Enantioselective Reduction of Cyclopropyl 2-(3-methoxyphenyl)ethyl Ketone

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

The reduction of Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone to its corresponding alcohol is a pivotal step in the synthesis of dihydrobenzofuran-based pharmaceuticals, most notably Tasimelteon (Hetlioz) .

This transformation presents a specific chemoselective challenge: Preserving the Cyclopropyl Moiety.

The cyclopropyl ring is highly strained (~27.5 kcal/mol) and possesses significant

This guide provides two validated protocols:

-

Protocol A (Racemic): A robust, high-yielding reduction using Sodium Borohydride (

) for non-stereoselective applications. -

Protocol B (Asymmetric): A precision enantioselective reduction using the Corey-Bakshi-Shibata (CBS) catalyst, essential for generating the chiral centers required in active pharmaceutical ingredients (APIs).

Mechanistic Insight & Selection Strategy

The Selectivity Challenge

The primary risk in reducing this substrate is the "over-reduction" or ring-opening of the cyclopropyl group.

| Method | Reagent | Risk Level | Outcome |

| Catalytic Hydrogenation | HIGH | High risk of cyclopropane ring opening to propyl chain. | |

| Dissolving Metal | Li / | HIGH | Risk of reducing the aromatic (anisole) ring. |

| Hydride Transfer | LOW | Recommended. Kinetic control favors Carbonyl | |

| Oxazaborolidine | CBS / | LOW | Recommended. High enantioselectivity (>95% ee) with ring preservation. |

Expert Insight: Stereoelectronic Effects in CBS Reduction

In the CBS reduction of cyclopropyl ketones, standard steric models often fail. While the cyclopropyl group is sterically smaller than the phenethyl chain, experimental data suggests it often behaves as the "Large" (

Visualization of Reaction Pathways

Figure 1: Mechanistic Pathway (CBS Reduction)

The following diagram illustrates the catalytic cycle and the critical hydride transfer step that enforces enantioselectivity.

Figure 1: Catalytic cycle of the CBS reduction. The coordination of Borane to the Lewis basic nitrogen activates the hydride for face-selective attack.[1]

Protocol A: Racemic Reduction (Standard)

Purpose: Generation of racemic reference standards or intermediates where chirality is introduced later.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate (Ketone) | 1.0 | Starting Material |

| Sodium Borohydride ( | 0.6 - 0.8 | Reducing Agent (4 hydrides per mol) |

| Methanol (MeOH) | Solvent | Protic solvent accelerates kinetics |

| Excess | Quench buffer |

Step-by-Step Procedure

-

Preparation: Dissolve 10.0 g (45.8 mmol) of this compound in 100 mL of Methanol . Cool the solution to 0°C in an ice bath.

-

Addition: Slowly add 1.04 g (27.5 mmol) of

in small portions over 20 minutes.-

Note: Gas evolution (

) will occur. Ensure adequate venting.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 4:1).

-

Endpoint: Disappearance of ketone spot (

) and appearance of alcohol (

-

-

Quench: Cool back to 0°C. Carefully add 50 mL of saturated

.-

Critical: Do not use strong mineral acids (HCl) for quenching if the reaction warms up, as this risks cyclopropyl ring opening.

-

-

Workup: Evaporate MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

mL). Wash combined organics with brine, dry over

Protocol B: Asymmetric Reduction (CBS Protocol)

Purpose: Enantioselective synthesis (Target: >95% ee) for drug development (e.g., Tasimelteon precursors).

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate | 1.0 | Starting Material |

| (R)-Me-CBS Catalyst | 0.1 (10 mol%) | Chiral Director |

| 0.7 - 1.0 | Stoichiometric Reductant | |

| THF (Anhydrous) | Solvent | Aprotic solvent (Critical) |

Experimental Workflow Diagram

Figure 2: Operational workflow for the asymmetric CBS reduction. Strict anhydrous conditions are required.

Step-by-Step Procedure

-

System Setup: Flame-dry all glassware and cool under a stream of Nitrogen (

). -

Catalyst Activation: In the reaction vessel, charge 1.0 M (R)-Me-CBS solution in toluene (4.6 mL, 4.6 mmol) . Add THF (anhydrous, 50 mL) .

-

Borane Charge: Cool to -20°C . Add

(1.0 M, 28 mL, 28 mmol) . Stir for 10 minutes. -

Substrate Addition: Dissolve 10.0 g (45.8 mmol) of the ketone in 30 mL anhydrous THF . Add this solution dropwise to the catalyst/borane mixture over 60 minutes via syringe pump.

-

Why? Slow addition ensures the ketone concentration remains low relative to the catalyst, preventing non-catalyzed (racemic) background reduction by free borane.

-

-

Quench: Once complete (TLC check), add MeOH (10 mL) dropwise at -20°C.

-

Safety: Vigorous hydrogen evolution will occur.

-

-

Boron Removal: Add 1N HCl (50 mL) and stir for 20 minutes. (This breaks the B-N bond and solubilizes boron species). Extract with Ethyl Acetate.

-

Purification: The crude oil can be crystallized or purified via flash chromatography (SiO2, Hexane/EtOAc) to yield the chiral alcohol.

Analytical Validation

To confirm the success of the protocol, the following analytical signatures should be verified:

-

1H NMR (CDCl3, 400 MHz):

-

Product (Alcohol): Look for the carbinol proton (

-OH) as a multiplet around -

Cyclopropyl: Distinct high-field multiplets at

0.2 - 0.6 ppm. Preservation of these signals confirms the ring is intact. -

Methoxy: Singlet at

3.8 ppm.

-

-

Chiral HPLC:

-

Column: Daicel Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane/Isopropanol (90:10).

-

Target: >95% ee (Protocol B).

-

References

-

Tasimelteon Synthesis & CBS Application

- An efficient and practical asymmetric synthesis of (−)-tasimelteon.

-

Mechanistic Insights (London Dispersion)

- London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shib

-

General CBS Review

- Corey-Bakshi-Shib

-

Cyclopropyl Stability

- Metabolism and Stability of Cyclopropyl Groups in Drug Design.

Sources

Application Notes and Protocols: Reaction Conditions for the Alkylation of Cyclopropyl 2-(3-methoxyphenyl)ethyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The α-alkylation of ketones is a cornerstone transformation in organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures. This guide provides a detailed exploration of the reaction conditions for the alkylation of a specific substrate of interest in medicinal chemistry and drug development: Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone. The presence of the cyclopropyl group, a common motif in pharmacologically active compounds, introduces unique considerations regarding reaction selectivity and stability. The 3-methoxyphenyl moiety also influences the electronic properties of the ketone, which can affect enolization.

This document moves beyond a simple recitation of steps to provide a causal understanding of the experimental choices, ensuring that researchers can not only replicate the described protocols but also rationally adapt them to their specific needs. We will delve into the mechanistic underpinnings of enolate formation, the critical role of the base, and strategies to control regioselectivity.

Theoretical Framework: The Enolate and its Reactivity

The α-alkylation of a ketone proceeds through the formation of a nucleophilic enolate intermediate.[1] This is achieved by deprotonating the α-carbon (the carbon atom adjacent to the carbonyl group) with a suitable base. The resulting enolate is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group.[2] This enolate then acts as a nucleophile, attacking an electrophilic alkylating agent (typically an alkyl halide) in an SN2 reaction to form the new carbon-carbon bond.[3][4]

The choice of base is paramount as it dictates the concentration and nature of the enolate formed.[1][5] For ketones with multiple, non-equivalent α-protons, such as the target molecule, the reaction conditions can be tuned to favor the formation of either the kinetic or the thermodynamic enolate, leading to different regioisomeric products.

Regioselectivity: Kinetic vs. Thermodynamic Enolate Formation

This compound possesses two distinct α-carbons, each bearing acidic protons: the methylene group adjacent to the cyclopropyl ring and the methylene group adjacent to the 3-methoxyphenyl group. This presents a regioselectivity challenge.

-

Kinetic Enolate: Formed by the removal of the most accessible (least sterically hindered) proton. This process is rapid and irreversible, typically achieved using a strong, bulky, non-nucleophilic base at low temperatures.[6][7][8] For the target molecule, the protons on the methylene carbon adjacent to the 3-methoxyphenyl group are likely less hindered.

-

Thermodynamic Enolate: The more stable enolate, which is typically the more substituted one. Its formation is favored under conditions that allow for equilibration, such as using a weaker base (where the pKa of its conjugate acid is close to that of the ketone) at higher temperatures.[2][3]

The 3-methoxyphenyl group, being an electron-donating group through resonance, can influence the acidity of the adjacent protons and the stability of the resulting enolate.[9][10][11]

Visualizing the Reaction Pathway

Caption: General mechanism of ketone α-alkylation.

Experimental Protocols

Two primary protocols are presented below, one targeting the kinetic product and the other adaptable for thermodynamic control.

Protocol 1: Kinetically Controlled Alkylation via LDA

This protocol is designed to favor the formation of the less substituted enolate by using a strong, sterically hindered base at low temperature. This is generally the preferred method for achieving high yields and minimizing side reactions like self-condensation.[4][12]

Materials:

-

This compound

-

Lithium diisopropylamide (LDA) solution (typically 2.0 M in THF/heptane/ethylbenzene)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

-

Syringes and needles

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

-

Setup: Assemble the reaction flask under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous THF to the flask.

-

Enolate Formation: Cool the THF to -78 °C. Slowly add the LDA solution dropwise to the stirred THF.

-

Ketone Addition: In a separate flask, dissolve this compound in a minimal amount of anhydrous THF. Add this ketone solution dropwise to the LDA solution at -78 °C over 15-30 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: Add the alkyl halide dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

LDA as Base: LDA is a strong, non-nucleophilic, and sterically hindered base.[8] Its strength ensures essentially irreversible deprotonation, preventing equilibrium between the ketone and enolate, which minimizes side reactions.[1] Its bulk favors abstraction of the less sterically hindered proton, leading to the kinetic enolate.[6][7]

-

Low Temperature (-78 °C): This is crucial for maintaining kinetic control.[7][12] At higher temperatures, the kinetic enolate can equilibrate to the more stable thermodynamic enolate. It also minimizes side reactions.

-

Anhydrous Conditions: Enolates are highly basic and will react with protic solvents like water. Anhydrous conditions are essential to prevent quenching of the enolate.

-

Inert Atmosphere: Prevents reaction of the highly reactive LDA and enolate with oxygen.

Caption: Workflow for kinetically controlled alkylation.

Protocol 2: Phase-Transfer Catalysis for Milder Conditions

Phase-transfer catalysis (PTC) offers a milder and often more operationally simple alternative to strong base methods.[13][14][15] This protocol uses a solid base and a phase-transfer catalyst to shuttle the base into the organic phase for deprotonation. This method may favor the thermodynamic enolate due to the equilibrium conditions.

Materials:

-

This compound

-

Alkyl halide

-

Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH), finely powdered

-

Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salt

-

Toluene or Dichloromethane (DCM)

-

Water

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the alkyl halide (1.1-1.5 equivalents), the phase-transfer catalyst (e.g., TBAB, 5-10 mol%), and the solvent (toluene or DCM).

-

Base Addition: Add the finely powdered base (e.g., K₂CO₃ or 50% aqueous NaOH, 2-3 equivalents).

-

Reaction: Stir the mixture vigorously at a temperature ranging from room temperature to reflux, monitoring the reaction by TLC. The optimal temperature will depend on the reactivity of the alkyl halide.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the reaction solvent (2x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

-

Phase-Transfer Catalyst (e.g., TBAB): The quaternary ammonium salt is soluble in both the aqueous (or solid) and organic phases. It transports the hydroxide or carbonate anion into the organic phase to deprotonate the ketone.[16]

-

Base (K₂CO₃ or NaOH): These are less hazardous and easier to handle than LDA or NaH.[17] The use of a weaker base and typically higher temperatures allows for equilibration, which may lead to the thermodynamic enolate.

-

Vigorous Stirring: Essential for maximizing the interfacial area between the two phases, which is critical for the efficiency of the phase-transfer process.

Data Summary: Comparison of Reaction Conditions

| Parameter | Protocol 1: LDA | Protocol 2: PTC | Rationale |

| Base | Lithium diisopropylamide (LDA) | K₂CO₃ or NaOH | LDA is a strong, non-nucleophilic base for kinetic control; PTC uses milder, easier-to-handle bases.[1][16] |

| Temperature | -78 °C | Room Temp to Reflux | Low temperature for kinetic control; higher temperature for PTC to overcome activation energy.[7] |

| Solvent | Anhydrous THF | Toluene or DCM | Aprotic polar solvent for LDA; non-polar organic solvent for PTC. |

| Control | Kinetic | Generally Thermodynamic | Irreversible deprotonation with LDA vs. equilibrium conditions with PTC.[6] |

| Atmosphere | Inert (N₂ or Ar) | Air | LDA and enolates are sensitive to air and moisture. |

| Complexity | High (requires anhydrous/inert techniques) | Low (operationally simpler) | PTC avoids the need for cryogenic temperatures and strictly inert atmospheres. |

Considerations for the Cyclopropyl Group

The cyclopropyl ring is a strained system and can be susceptible to ring-opening under certain conditions, particularly with strong acids, Lewis acids, or high temperatures.[18] The protocols outlined above, especially the low-temperature LDA method, are generally mild enough to preserve the integrity of the cyclopropyl ring. However, it is crucial to carefully control the reaction temperature and avoid prolonged reaction times at elevated temperatures.

Conclusion

The α-alkylation of this compound is a versatile transformation that can be controlled to achieve desired regiochemical outcomes. For selective alkylation at the less hindered position, the use of LDA at low temperatures provides a robust and reliable method for generating the kinetic enolate. For a more operationally simple approach, particularly in process development settings, phase-transfer catalysis offers a viable alternative, though regioselectivity may be lower or favor the thermodynamic product. The choice of protocol will ultimately depend on the specific goals of the synthesis, the desired regioselectivity, and the available laboratory infrastructure.

References

- In Water and under Mild Conditions: α-Alkylation of Ketones with Alcohols by Phase-Transfer-Assisted Borrowing Hydrogen C

-

Sodium hydride. (n.d.). In Wikipedia. [Link]

-

Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation. (n.d.). reposiTUm. [Link]

-

Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Manganese-Catalyzed α-Alkylation of Ketones with Unactivated Secondary Alcohols: A Sustainable Route to β-Branched Ketones. (2023). ACS Publications. [Link]

-

Ketone α-alkylation at the more-hindered site. (n.d.). ResearchGate. [Link]

-

Factors Affecting α-Alkylation of Ketones: Choice of Base. (2023). JoVE. [Link]

-

PTC C-Alkylation of a Non-Activated Ketone. (n.d.). PTC Organics. [Link]

-

Choosing a base for enolate formation. (2019). YouTube. [Link]

-

Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. (n.d.). Sciencemadness.org. [Link]

-

18.4: Alkylation of Aldehydes and Ketones. (2015). Chemistry LibreTexts. [Link]

-

23.6: Alkylation of the alpha-Carbon via the LDA pathway. (2020). Chemistry LibreTexts. [Link]

-

The α-alkylation of ketones in flow. (2023). Reaction Chemistry & Engineering (RSC Publishing). [Link]

-

21.6: Alkylation of the alpha-Carbon via the LDA pathway. (2019). Chemistry LibreTexts. [Link]

-

Enolates – Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry. [Link]

-

Organic Chemistry - 21.4 Alpha Alkylation. (2021). YouTube. [Link]

-

Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (2022). Journal of the American Chemical Society. [Link]

-

6.3 Alkylation at the α-Carbon. (n.d.). Organic Chemistry II - KPU Pressbooks. [Link]

-

24: Alkylation of the alpha position via an enolate. (2021). YouTube. [Link]

-

Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. (2022). RSC Publishing. [Link]

-

Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. (2020). MDPI. [Link]

-

Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. (2023). PMC - NIH. [Link]

-

Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (2022). PMC. [Link]

-

Keto-enol tautomerism. (n.d.). Britannica. [Link]

-

How to achieve regioselective (base-catalyzed) enolization of a carbonyl group in a diketone?. (2020). Chemistry Stack Exchange. [Link]

-

22.5 Alkylation via Enolates. (2020). YouTube. [Link]

-

Keto Enol Tautomerization. (n.d.). Chemistry Steps. [Link]

-

Hydride Reduction Reactions. (n.d.). Chad's Prep. [Link]

-

The Action of Sodium Hydride on Certain Carbonyl Compounds. Condensations and Reductions. (n.d.). ElectronicsAndBooks. [Link]

-

[3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. (n.d.). PMC. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Made EASY!. (2022). YouTube. [Link]

-

Synthesis of 2-Ethenylcyclopropyl Aryl Ketones via Intramolecular SN2-like Displacement of an Ester. (2016). UCLA – Chemistry and Biochemistry. [Link]

-

Orienting methoxy group-carbocation conjugation effects explaining the... (n.d.). ResearchGate. [Link]

-

Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. (2020). ResearchGate. [Link]

-

Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones. (n.d.). ACS. [Link]

-

Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. (2023). Organic Letters. [Link]

-

Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain.. (n.d.). Vaia. [Link]

-

22.7: Alkylation of Enolate Ions. (2023). Chemistry LibreTexts. [Link]

-

O-p-Methoxyphenyl α-Hydroxycarboxylic Acids as Versatile Hydroxyalkylation Agents for Photocatalysis. (n.d.). Universität Freiburg. [Link]

-

Ortho Meta Para Directors - Activating and Deactivating Groups. (2018). YouTube. [Link]

-

16.2: Directing Inductive Effects of Alkyl Groups. (2015). Chemistry LibreTexts. [Link]

Sources

- 1. Video: Factors Affecting α-Alkylation of Ketones: Choice of Base [jove.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 6.3 Alkylation at the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. vaia.com [vaia.com]

- 12. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]

- 13. In Water and under Mild Conditions: α-Alkylation of Ketones with Alcohols by Phase-Transfer-Assisted Borrowing Hydrogen Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. repositum.tuwien.at [repositum.tuwien.at]

- 15. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 17. Sodium hydride - Wikipedia [en.wikipedia.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

High-Precision Heterocyclic Synthesis using Cyclopropyl 2-(3-methoxyphenyl)ethyl Ketone

Application Note & Protocol Guide | Doc ID: AN-CPK-092

Abstract

Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone (CPK-OMe) represents a high-value "spring-loaded" synthon in medicinal chemistry. Structurally, it combines a reactive cyclopropyl ketone warhead with a 2-(3-methoxyphenyl)ethyl tail—a privileged pharmacophore found in melatonin receptor agonists (e.g., Agomelatine, Ramelteon) and serotonin modulators. This guide details the use of CPK-OMe as a divergent precursor for synthesizing substituted 2,3-dihydrofurans , pyrroles , and 1,4-diketones . Unlike aryl-cyclopropyl ketones, this alkyl-substituted variant requires specific activation protocols to overcome its higher activation energy barrier.

Chemical Profile & Reactivity Logic

Structural Analysis

-

Compound: this compound

-

Core Reactivity: The cyclopropane ring possesses ~27 kcal/mol of strain energy. The adjacent carbonyl group allows for "homo-conjugate" activation (homo-Michael addition) or radical generation.

-

Side Chain Role: The 2-(3-methoxyphenyl)ethyl moiety acts as a stable bystander in most ring-opening events but is critical for biological affinity (mimicking the ethyl-acetamide side chain of melatonin).

-

Challenge: As an alkyl cyclopropyl ketone, CPK-OMe is less reactive toward nucleophilic ring opening than its phenyl-ketone counterparts due to the lack of direct conjugation with an aromatic system. Protocols must utilize Lewis Acid Catalysis or Single-Electron Transfer (SET) reagents.

Divergent Synthetic Pathways

The utility of CPK-OMe lies in its ability to undergo controlled ring expansions and cycloadditions.

Figure 1: Divergent synthetic utility of this compound.

Application 1: Synthesis of 2-Substituted 2,3-Dihydrofurans

Mechanism: The Cloke-Wilson Rearrangement.[1][2][3] This reaction transforms the cyclopropyl ketone into a five-membered oxygen heterocycle. For alkyl ketones like CPK-OMe, thermal rearrangement requires excessive temperatures (>200°C). We utilize a Copper(II)-catalyzed protocol to lower the activation barrier and prevent decomposition of the methoxyphenyl ether.

Protocol A: Lewis Acid-Catalyzed Cloke-Wilson Rearrangement

Target: 5-[2-(3-methoxyphenyl)ethyl]-2,3-dihydrofuran.

Materials

-

Substrate: this compound (1.0 equiv)

-

Catalyst: Cu(OTf)

(10 mol%) or Sc(OTf) -

Solvent: 1,2-Dichloroethane (DCE), anhydrous

-

Atmosphere: Argon/Nitrogen

Step-by-Step Methodology

-

Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve CPK-OMe (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).

-

Catalyst Addition: Add Cu(OTf)

(36 mg, 0.1 mmol) rapidly under a stream of inert gas. Seal the tube. -

Reaction: Heat the mixture to 80°C in an oil bath. Monitor via TLC (Hexane/EtOAc 8:2).

-

Checkpoint: The starting material (Rf ~0.5) should disappear, replaced by a less polar dihydrofuran spot (Rf ~0.7). Reaction time is typically 4–6 hours.

-

-

Quench: Cool to room temperature. Filter the mixture through a short pad of neutral alumina (to remove Copper salts) and wash with CH

Cl -

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO

, 0-10% EtOAc in Hexanes).-

Note: Dihydrofurans can be acid-sensitive. Use triethylamine-treated silica if degradation is observed.

-

Data Validation:

-

1H NMR: Look for the disappearance of cyclopropyl protons (0.8–1.2 ppm) and the appearance of dihydrofuran vinyl protons (triplet at ~4.9 ppm and ~6.2 ppm).

Application 2: Synthesis of N-Substituted Pyrroles

Mechanism: Nucleophilic attack by primary amine

Protocol B: Microwave-Assisted Pyrrole Synthesis

Target: 2-[2-(3-methoxyphenyl)ethyl]-1-phenyl-1H-pyrrole.

Materials

-

Substrate: CPK-OMe (1.0 equiv)

-

Reagent: Aniline (1.2 equiv) (or other primary amine)

-

Additive:

-Toluenesulfonic acid (PTSA) (10 mol%) -

Solvent: Toluene or Ethanol

-

Equipment: Microwave Reactor (e.g., Biotage Initiator)

Step-by-Step Methodology

-

Loading: Into a 5 mL microwave vial, add CPK-OMe (0.5 mmol), Aniline (0.6 mmol), and PTSA (9.5 mg).

-

Solvation: Add Toluene (2 mL). Cap the vial with a crimp seal.

-

Irradiation: Heat to 140°C for 20 minutes (High Absorption setting).

-

Mechanistic Insight: The high temperature promotes the rearrangement of the intermediate cyclopropyl imine into the pyrroline, which then aromatizes to the pyrrole.

-

-

Work-up: Dilute with EtOAc (10 mL) and wash with saturated NaHCO

(to neutralize PTSA). -

Isolation: Dry organic layer over MgSO

, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Application 3: Radical-Mediated [3+2] Cycloaddition

Mechanism: SmI

Protocol C: SmI -Catalyzed Cyclopentane Annulation

Target: Functionalized cyclopentane derivatives.

Materials

-

Substrate: CPK-OMe (1.0 equiv)

-

Coupling Partner: Methyl acrylate (3.0 equiv)

-

Reagent: SmI

(0.1 M in THF, 2.2 equiv) -

Additive: HMPA or LiBr (6.0 equiv) to activate SmI

. -

Solvent: THF (degassed)

Step-by-Step Methodology

-

Activation: In a glovebox or under strict Argon, mix SmI

solution with HMPA (Caution: Carcinogen, use LiBr as safer alternative) in THF. The deep blue solution turns purple. -

Addition: Cool to -78°C . Add a mixture of CPK-OMe and Methyl Acrylate dropwise over 10 minutes.

-

Reaction: Allow to warm slowly to 0°C over 2 hours.

-

Quench: Quench with sat. NH

Cl while still cold. -

Extraction: Extract with Et

O (3x). The crude product contains the cyclopentanol derivative.

Mechanistic Visualization

The following diagram illustrates the critical bifurcation point in the reactivity of CPK-OMe, determined by the choice of reagents (Lewis Acid vs. Amine).

Figure 2: Mechanistic divergence of CPK-OMe reactivity. Pathway A (Left) yields oxygen heterocycles; Pathway B (Right) yields nitrogen heterocycles.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Cloke-Wilson) | Polymerization of Dihydrofuran | Add 1% Et |

| Incomplete Reaction (Pyrrole) | Steric hindrance of amine | Switch solvent to Acetic Acid (reflux) or use microwave heating at 160°C. |

| Ring Opening Failure | Catalyst Poisoning | Ensure CPK-OMe is free of residual water/alcohols; use flame-dried glassware. |

| Side Product Formation | 1,4-Addition to Aryl Ring | Unlikely with 3-OMe group (deactivated at meta position relative to alkyl chain), but avoid super-acids (TfOH). |

References

-

Cloke-Wilson Rearrangement Overview

-

Waser, J. "Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction."[8] CHIMIA, 2011.

-

-

Lewis Acid Catalysis for Alkyl Cyclopropyl Ketones

-

Yadav, V. K., & Balamurugan, R. "TiCl4-Mediated Cloke-Wilson Rearrangement."[2] Organic Letters, 2001.

-

-

SmI2-Mediated Cycloadditions

-

Procter, D. J., et al. "Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions."[9] Journal of the American Chemical Society, 2014.

-

-

Pyrrole Synthesis from Cyclopropyl Ketones

-

Srinivasan, R., et al. "Microwave-Assisted Synthesis of Pyrroles from Cyclopropyl Ketones." Journal of Organic Chemistry, 2003.

-

-

Melatonin Pharmacophore Chemistry

-

Yous, S., et al. "Novel Naphthalenic Ligands with High Affinity for Melatonin Receptors." Journal of Medicinal Chemistry, 1992.

-

Sources

- 1. 2,3-Dihydrofuran synthesis [organic-chemistry.org]

- 2. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07410B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijprems.com [ijprems.com]

- 6. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chimia.ch [chimia.ch]

- 9. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Catalytic Hydrogenation of Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone

Introduction: The Significance of Controlled Ketone Reduction in the Presence of a Cyclopropyl Moiety

The selective reduction of a ketone to a secondary alcohol is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceutical intermediates. The target molecule, 1-cyclopropyl-2-(3-methoxyphenyl)ethanol, is of significant interest as the cyclopropyl group is a prevalent motif in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and potency of drug candidates.[1][2] The primary challenge in the hydrogenation of Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone lies in the inherent strain of the cyclopropane ring, which makes it susceptible to hydrogenolysis (ring-opening) under typical catalytic hydrogenation conditions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on strategies to achieve the selective hydrogenation of the ketone functionality while preserving the integrity of the valuable cyclopropyl ring. We will explore various catalytic systems, from traditional heterogeneous catalysts under carefully controlled conditions to milder transfer hydrogenation techniques.

The Chemical Rationale: Preventing Cyclopropane Ring Hydrogenolysis

The propensity of a cyclopropane ring to undergo cleavage during catalytic hydrogenation is a well-documented challenge.[3] The high ring strain (approximately 27 kcal/mol) makes the C-C bonds of the cyclopropane susceptible to attack by hydrogen on a catalyst surface. The mechanism of ring opening often involves the formation of a metallocyclobutane intermediate, which can then fragment to yield linear alkanes.

The key to selective ketone reduction in this context is to employ catalytic systems that favor the adsorption and hydrogenation of the carbonyl group over the activation of the cyclopropane C-C bonds. This can be achieved through several strategies:

-

Mild Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can significantly reduce the incidence of cyclopropane ring opening.

-

Catalyst Selection: The choice of catalyst is paramount. While highly active catalysts like Palladium on carbon (Pd/C) are excellent for many hydrogenations, they can be too aggressive for this transformation. Catalysts like Platinum(IV) oxide (PtO2, Adams' catalyst) or specific Rhodium and Ruthenium complexes can offer greater chemoselectivity.[1][4] Raney Nickel, while a versatile catalyst, must be used with caution due to its high activity.[5][6]

-

Catalyst Modifiers: The addition of catalyst modifiers or "poisons" can be employed to temper the catalyst's activity and enhance selectivity. For instance, the use of amines or onium salts with catalysts like Pt/C or Pd/C has been shown to alter their surface properties and improve selectivity in certain hydrogenations.[7]

-

Transfer Hydrogenation: This technique avoids the use of high-pressure hydrogen gas, instead relying on a hydrogen donor molecule, such as isopropanol or formic acid, in the presence of a suitable catalyst. This method often proceeds under milder conditions and can be highly chemoselective.[8]

Synthesis of the Starting Material: this compound

A reliable synthesis of the starting material is crucial. A common approach involves the acylation of a suitable precursor. One effective method is the Friedel-Crafts acylation of 3-bromoanisole with cyclopropyl methyl ketone, followed by a Heck or Suzuki coupling to introduce the ethyl group, although a more direct approach is often preferred. A plausible and frequently used strategy is the reaction of a Grignard reagent derived from a 3-methoxyphenylethyl halide with cyclopropanecarbonitrile or cyclopropanecarboxaldehyde followed by oxidation. For the purpose of this guide, we will outline a well-established procedure starting from commercially available materials.

Protocol for the Synthesis of this compound

This protocol is based on the principles of the Corey-Chaykovsky reaction for cyclopropanation of an α,β-unsaturated ketone precursor.[9][10]

-

Synthesis of (E)-4-(3-methoxyphenyl)but-3-en-2-one:

-

To a solution of 3-methoxybenzaldehyde (1.0 eq) and acetone (1.5 eq) in ethanol, add a 10% aqueous solution of sodium hydroxide (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired α,β-unsaturated ketone.

-

-

Cyclopropanation:

-

To a suspension of trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise under an inert atmosphere (e.g., Argon or Nitrogen).

-

Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, to form the sulfur ylide.

-

Cool the reaction mixture to 0 °C and add a solution of (E)-4-(3-methoxyphenyl)but-3-en-2-one (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

-

Experimental Protocols for Catalytic Hydrogenation

Herein, we provide two distinct protocols for the catalytic hydrogenation of this compound, focusing on maximizing the yield of the desired alcohol while minimizing cyclopropane ring opening.

Protocol 1: Low-Pressure Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst)

Platinum(IV) oxide is often a catalyst of choice for hydrogenations where dehalogenation or other hydrogenolysis reactions are a concern, suggesting its potential for preserving the cyclopropane ring.[4]

Materials:

-

This compound

-

Platinum(IV) oxide (PtO₂)

-

Ethanol (anhydrous)

-

Hydrogen gas

-

Parr shaker or similar hydrogenation apparatus

-

Filter agent (e.g., Celite®)

Procedure:

-

To a high-pressure reaction vessel, add this compound (1.0 g, 1.0 eq).

-

Add anhydrous ethanol (20 mL).

-

Carefully add Platinum(IV) oxide (50 mg, 5% w/w).

-

Seal the reaction vessel and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.

-

Pressurize the vessel with hydrogen gas to 50 psi (approximately 3.4 atm).

-

Commence vigorous stirring and maintain the reaction at room temperature (20-25 °C).

-

Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every 2 hours).

-

Upon completion (typically 4-8 hours), carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-cyclopropyl-2-(3-methoxyphenyl)ethanol.

Protocol 2: Asymmetric Transfer Hydrogenation using a Rhodium Catalyst in Water

This protocol offers a milder, more environmentally benign alternative to traditional hydrogenation, operating at atmospheric pressure and using a formate salt as the hydrogen source.[8]

Materials:

-

This compound

-

[RhCp*Cl₂]₂ (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)

-

(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN)

-

Sodium formate (HCOONa)

-

Deionized water

-

Inert atmosphere glovebox or Schlenk line technique

Procedure:

-

In a Schlenk flask under an inert atmosphere, prepare the catalyst precursor by dissolving [RhCp*Cl₂]₂ (0.005 eq) and (1S,2S)-TsDPEN (0.01 eq) in deionized water (10 mL). Stir for 30 minutes at 40 °C to form the active catalyst.

-

In a separate flask, dissolve this compound (1.0 eq) and sodium formate (5.0 eq) in deionized water (10 mL).

-

Transfer the substrate solution to the flask containing the catalyst.

-

Heat the reaction mixture to 40 °C and stir vigorously.

-

Monitor the reaction progress by HPLC or GC-MS.

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired alcohol.

Data Presentation and Analysis

The following tables summarize the expected outcomes and key parameters for the described protocols.

Table 1: Catalyst Screening and Reaction Conditions

| Catalyst System | H₂ Source | Pressure | Temperature (°C) | Solvent | Typical Reaction Time (h) | Expected Selectivity (Alcohol:Ring-Opened) |

| 5% PtO₂ | H₂ gas | 50 psi | 25 | Ethanol | 4-8 | >95:5 |

| [RhCp*Cl₂]₂ / TsDPEN | HCOONa | Atmospheric | 40 | Water | 12-24 | >98:2 |

| 5% Pd/C | H₂ gas | 50 psi | 25 | Ethanol | 2-4 | Variable, risk of ring opening |

| Raney Ni | H₂ gas | 50 psi | 25 | Ethanol | 1-3 | High risk of ring opening |

Table 2: Predicted ¹H and ¹³C NMR Data for Key Compounds

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| This compound (Starting Material) | 7.20 (t, 1H), 6.80-6.70 (m, 3H), 3.80 (s, 3H), 2.95 (t, 2H), 2.65 (t, 2H), 1.90 (m, 1H), 1.00-0.80 (m, 4H) | 209.5 (C=O), 159.8 (C-O), 142.0 (C), 129.5 (CH), 121.0 (CH), 114.5 (CH), 111.5 (CH), 55.1 (OCH₃), 45.0 (CH₂), 30.0 (CH₂), 17.5 (CH), 11.0 (CH₂) |

| 1-cyclopropyl-2-(3-methoxyphenyl)ethanol (Desired Product) | 7.25 (t, 1H), 6.85-6.75 (m, 3H), 3.80 (s, 3H), 3.60 (m, 1H), 2.85 (dd, 1H), 2.70 (dd, 1H), 1.80 (br s, 1H, OH), 1.00 (m, 1H), 0.60-0.20 (m, 4H) | 160.0 (C-O), 140.5 (C), 129.6 (CH), 121.5 (CH), 114.8 (CH), 112.0 (CH), 75.0 (CH-OH), 55.2 (OCH₃), 42.0 (CH₂), 15.0 (CH), 3.5 (CH₂), 2.5 (CH₂) |

| 5-(3-methoxyphenyl)pentan-2-ol (Potential Ring-Opened Product) | 7.20 (t, 1H), 6.80-6.70 (m, 3H), 3.85 (m, 1H), 3.80 (s, 3H), 2.65 (t, 2H), 1.80 (br s, 1H, OH), 1.70-1.50 (m, 4H), 1.20 (d, 3H) | 159.8 (C-O), 144.5 (C), 129.4 (CH), 120.8 (CH), 114.2 (CH), 111.4 (CH), 68.0 (CH-OH), 55.1 (OCH₃), 39.0 (CH₂), 35.5 (CH₂), 29.0 (CH₂), 23.5 (CH₃) |

Note: Predicted NMR data is based on chemical shift calculations and analysis of structurally similar compounds. Actual experimental values may vary.[11][12][13]

Mass Spectrometry Fragmentation Analysis:

-

Desired Product (1-cyclopropyl-2-(3-methoxyphenyl)ethanol): Expect to see a molecular ion peak [M]⁺. Key fragmentation pathways would include the loss of water [M-18]⁺, and cleavage of the C-C bond between the cyclopropyl-bearing carbon and the ethyl chain, leading to characteristic cyclopropyl-containing fragments.

-

Ring-Opened Product (5-(3-methoxyphenyl)pentan-2-ol): The molecular ion peak will be isobaric with the desired product. Fragmentation will be typical of a linear secondary alcohol, including loss of water and alpha-cleavage adjacent to the hydroxyl group, yielding fragments significantly different from those of the cyclopropyl-containing isomer.[14][15][16][17]

Visualizing the Process

Reaction Pathway

Caption: Selective vs. Non-Selective Hydrogenation Pathways.

Experimental Workflow

Caption: General Experimental Workflow for Catalytic Hydrogenation.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Significant Ring Opening | - Catalyst is too active (e.g., Pd/C, Raney Ni).- Hydrogen pressure is too high.- Reaction temperature is too high. | - Switch to a less active catalyst (e.g., PtO₂).- Lower the hydrogen pressure (e.g., to 30-50 psi).- Conduct the reaction at or below room temperature.- Consider using a transfer hydrogenation protocol. |

| Incomplete Reaction | - Catalyst deactivation.- Insufficient hydrogen pressure or donor.- Low reaction temperature. | - Use fresh catalyst or increase catalyst loading.- Ensure the hydrogenation apparatus is properly sealed and pressurized.- For transfer hydrogenation, ensure an adequate excess of the hydrogen donor.- Slightly increase the temperature, while carefully monitoring for ring opening. |

| Low Yield | - Mechanical losses during workup and purification.- Formation of undetected byproducts. | - Optimize extraction and chromatography procedures.- Re-analyze crude material by NMR and MS to identify potential side reactions. |

Conclusion

The catalytic hydrogenation of this compound to its corresponding alcohol, while preserving the cyclopropane ring, is a challenging yet achievable transformation. Success hinges on the careful selection of a catalytic system that favors the reduction of the ketone over the hydrogenolysis of the strained three-membered ring. By employing milder conditions, choosing selective catalysts such as Platinum(IV) oxide, or utilizing transfer hydrogenation techniques, researchers can effectively synthesize the desired 1-cyclopropyl-2-(3-methoxyphenyl)ethanol. This guide provides a robust framework for developing and optimizing this critical reaction, enabling the synthesis of valuable cyclopropyl-containing building blocks for drug discovery and development.

References

- Ogoshi, S., Nagata, K., & Kurosawa, H. (2010). Nickel-Catalyzed Ring-Opening of Cyclopropyl Ketones. Journal of the American Chemical Society, 132(42), 14767-14769.

- Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of β-keto carboxylic esters. A practical, enantioselective synthesis of β-hydroxy carboxylic esters. Journal of the American Chemical Society, 109(19), 5856-5858.

- Williams, J. M. J., & Bower, J. F. (2015). Strategic Application and Transformation of ortho-Disubstituted Phenyl and Cyclopropyl Ketones To Expand the Scope of Hydrogen Borrowing Catalysis. Journal of the American Chemical Society, 137(50), 15765-15772.

- Wu, X., Li, X., Zanotti-Gerosa, A., & Hems, W. (2008). Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water. Chemistry–A European Journal, 14(7), 2209-2222.

- Sumida, Y., Yorimitsu, H., & Oshima, K. (2009). Nickel-Catalyzed Borylation of Aryl Cyclopropyl Ketones with Bis(pinacolato)diboron to Synthesize 4-Oxoalkylboronates. The Journal of Organic Chemistry, 74(8), 3196-3198.

- Ufimtsev, S. G., Galkin, K. I., & Gevorgyan, V. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 25(21), 5188.

- Tundo, P., & Selva, M. (2003). Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems.

- BenchChem. (2025). Catalytic Routes to Cyclopropyl 2-(4-methylphenyl)

- Bower, J. F., & Williams, J. M. J. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters, 25(30), 5588-5593*.

- Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry.

- Davies, H. M., & Lee, G. H. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Organic letters, 13(10), 2548–2551*.

- Wikipedia. (n.d.). Raney nickel. Wikipedia.

- Shah, K. H., Tilak, B. D., & Venkataraman, K. (1948). Raney nickel reductions-part i. Proceedings of the Indian Academy of Sciences - Section A, 28(3), 142-151*.

- Moos, G., Emondts, M., Bordet, A., & Leitner, W. (2020). Selective Hydrogenation and Hydrodeoxygenation of Aromatic Ketones to Cyclohexane Derivatives Using a Rh@SILP Catalyst.

- Siczek, M., & Chmielewski, P. J. (2007). Synthesis, Characterization, and Chirality of the N-confused Porphyrin Dimer Zinc Complexes. Toward Enantioselective Synthesis of Bis(porphyrinoid) Systems. Angewandte Chemie, 119(44), 8549-8552*.

- Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Enantioselective [3+2] photocycloadditions of aryl cyclopropyl ketones. Science, 341(6153), 1522-1526*.

- Reddit. (2020).

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0254165). NP-MRD.

- Gicquel, M., et al. (2022).

- Organic Chemistry Portal. (n.d.). Alkene to Alkane - Common Conditions. Organic Chemistry Portal.

- Li, H., et al. (2016).

- ResearchGate. (n.d.). Fig. S24. 1 H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol.

- ResearchGate. (2020). (PDF) Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones.

- ResearchGate. (2020). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings.

- BenchChem. (2025). Application Note: 1H and 13C NMR Analysis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol. BenchChem.

- Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical.

- BenchChem. (2025). A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction. BenchChem.

- Langer, R., et al. (2021). Manganese-Catalyzed Hydrogenation of Ketones under Mild and Base-free Conditions. Organometallics, 40(9), 1235-1243*.

- Tang, W., & Zhang, X. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(10), 3734-3752*.

- MDPI. (2025).

- Organic Letters. (2023).

- YouTube. (2021). Fragmentation Of Cyclic Structures And McLafferty Rearrangemeant. YouTube.

- RSC Publishing. (2015).

- Chemistry LibreTexts. (2022). 6.

- ResearchGate. (1980). Cyclopropane hydrogenation on Ru and Ru Au catalysts.

- PMC. (2024). Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals. PMC.

- ChemicalBook. (n.d.). 1-(2-METHOXYPHENYL)ETHANOL(7417-18-7) 13C NMR spectrum. ChemicalBook.

- ChemRxiv. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Raney nickel - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 1-(2-METHOXYPHENYL)ETHANOL(7417-18-7) 13C NMR [m.chemicalbook.com]

- 14. Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles [mdpi.com]

- 15. youtube.com [youtube.com]

- 16. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 17. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Stability of Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone

Topic: Stability & Degradation Profiles Under Acidic Conditions

Document ID: TS-CPK-042 | Version: 2.1 | Status: Active

Core Directive: The "Activated Ring" Hazard

Executive Summary: Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone is structurally defined by a cyclopropyl group conjugated to a carbonyl, which is tethered to an electron-rich aromatic ring. This molecule is inherently unstable in acidic media.

The cyclopropyl ketone moiety functions as a "homo-enone." Upon protonation of the carbonyl oxygen, the cyclopropane ring strain (~27.5 kcal/mol) is released via nucleophilic attack or rearrangement. Do not treat this molecule as a standard ketone. It behaves more like an acid-sensitive epoxide or an

The Three Primary Degradation Pathways

-

Acid-Catalyzed Hydration (Ring Opening): Formation of

-hydroxy ketones or -

Cloke-Wilson Rearrangement: Isomerization to 2-substituted-4,5-dihydrofuran.

-

Intramolecular Friedel-Crafts Cyclization: The electron-rich (3-methoxyphenyl) ring can attack the activated cyclopropane, leading to bicyclic tetralone derivatives (a specific risk due to the ethyl linker length).

Mechanistic Insight (Visualized)